molecular formula C9H9F3OS B8249799 [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol CAS No. 868167-59-3

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B8249799
CAS No.: 868167-59-3
M. Wt: 222.23 g/mol
InChI Key: ZKWHCGTXOYWPNL-UHFFFAOYSA-N
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Description

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol is a substituted benzyl alcohol derivative featuring a phenyl ring with two distinct functional groups: a methylthio (-SMe) substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of interest in medicinal chemistry and agrochemical research due to the combined electronic effects of sulfur and fluorine atoms, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

[3-methylsulfanyl-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWHCGTXOYWPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234394
Record name 3-(Methylthio)-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868167-59-3
Record name 3-(Methylthio)-5-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868167-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol typically involves the introduction of the trifluoromethyl and methylthio groups onto a benzene ring, followed by the addition of a hydroxyl group. One common method involves the trifluoromethylation of a suitable precursor, such as a phenylmethanol derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. The methylthio group can be introduced via nucleophilic substitution using methylthiolate (CH3S-) as the nucleophile. The final step involves the hydroxylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production method.

Chemical Reactions Analysis

Types of Reactions

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a hydrocarbon.

    Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanone.

    Reduction: Formation of [3-(Methylthio)-5-(trifluoromethyl)phenyl]methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydroxyl group may form hydrogen bonds with target proteins, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) (3-Chloro-4-(trifluoromethoxy)phenyl)methanol (CAS 56456-48-5)
  • Structural Differences : Replaces the methylthio group with chloro (-Cl) and trifluoromethoxy (-OCF₃) groups.
  • Impact: The -OCF₃ group is more electron-withdrawing than -CF₃, altering electronic distribution. Similarity Score: 0.78 (based on functional group proximity and aromatic substitution patterns) .
(b) (2-Fluoro-3-methyl-5-(methylthio)phenyl)methanol (CAS 2918957-43-2)
  • Structural Differences : Features a fluoro (-F) substituent at the 2-position and a methyl (-CH₃) group at the 3-position.
  • Impact: Fluorine’s electronegativity enhances ring stability and may reduce metabolic degradation. Molecular Formula: C₉H₁₁FOS (vs. C₉H₉F₃OS for the target compound) .

Core Structure Modifications

(a) [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol (CAS 180207-34-5)
  • Structural Differences : Replaces the phenyl ring with a thiazole heterocycle .
  • Impact :
    • Thiazole’s nitrogen and sulfur atoms increase hydrogen-bonding capacity and metabolic resistance.
    • The -CF₃ group at the 4-position on thiazole may enhance lipophilicity.
    • Molecular Weight : 329.36 g/mol (vs. ~220–230 g/mol for phenyl-based analogs) .
(b) {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (CAS 444615-56-9)
  • Structural Differences : Incorporates a thiazole ring with a complex substituent pattern, including a methoxy group and extended alkyl chain.
  • The -CF₃ group on the phenyl ring retains strong electron-withdrawing effects .

Functional Group Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Polar Groups Similarity Score
Target Compound Phenyl 3-SMe, 5-CF₃, CH₂OH ~220–230 -OH, -SMe
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol Phenyl 3-Cl, 4-OCF₃, CH₂OH ~240–250 -OH, -Cl, -OCF₃ 0.78
(2-Fluoro-3-methyl-5-(methylthio)phenyl)methanol Phenyl 2-F, 3-CH₃, 5-SMe, CH₂OH 186.24 -OH, -F, -SMe
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol Thiazole 4-CF₃, 5-CH₃, CH₂OH 329.36 -OH

Key Research Findings

Electronic Effects and Reactivity

  • The -CF₃ group in the target compound strongly withdraws electrons, making the phenyl ring less reactive toward electrophilic substitution compared to analogs with -OCF₃ or -Cl .
  • Methylthio (-SMe) acts as a moderate electron donor, balancing the electron-withdrawing effects of -CF₃. This duality is absent in compounds like (3-Chloro-4-(trifluoromethoxy)phenyl)methanol .

Biological Activity

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by various studies and data tables.

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The methylthio group may also contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against various pathogens.
  • Cytotoxic Effects : The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

A study on related compounds demonstrated that those containing the trifluoromethyl group exhibited enhanced antimicrobial properties. While specific data on [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol is limited, its structural analogs have shown promising results against bacteria and fungi.

Cytotoxicity Evaluation

Research conducted on structurally similar compounds indicated significant cytotoxic effects against various cancer cell lines. For instance, a study assessed the cytotoxic activity of several derivatives against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11615.2Apoptosis induction
Compound BMCF-710.5Cell cycle arrest
Compound CHeLa12.8Caspase activation
[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanolTBDTBDTBD

Note: TBD indicates that specific data for this compound is still being evaluated.

The mechanism by which [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol exerts its effects may involve interactions with key cellular pathways, such as apoptosis and cell cycle regulation. Studies suggest that the compound could induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

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